molecular formula C9H7BrF2O3 B1371039 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde CAS No. 929341-47-9

3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde

Cat. No.: B1371039
CAS No.: 929341-47-9
M. Wt: 281.05 g/mol
InChI Key: DBLMNXFWBPADLZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde: is an organic compound with the molecular formula C9H7BrF2O3 It is a derivative of benzaldehyde, featuring bromine, difluoromethoxy, and methoxy substituents on the benzene ring

Scientific Research Applications

Chemistry: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of brominated and fluorinated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 (HO-1). The interaction with HO-1 leads to the upregulation of antioxidant pathways, providing cytoprotective effects against oxidative damage . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular responses to stress.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as HO-1, leading to its activation and subsequent upregulation of antioxidant pathways . Additionally, this compound may inhibit or activate other enzymes involved in cellular signaling, thereby modulating gene expression and cellular responses to stress. The binding interactions with these biomolecules are crucial for the compound’s ability to exert its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained activation of antioxidant pathways and protection against oxidative damage . Prolonged exposure to this compound may lead to its degradation, potentially reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide cytoprotective effects by upregulating antioxidant pathways and reducing oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, potentially leading to cellular damage and disruption of normal cellular functions. It is important to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. This compound interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, the activation of HO-1 by this compound leads to the production of metabolites that contribute to the overall antioxidant capacity of cells . Additionally, this compound may influence the levels of other metabolites, thereby affecting the metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within these compartments allows it to interact with specific biomolecules and exert its effects on cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde typically involves the bromination of 4-(difluoromethoxy)-5-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Bromo-4-(difluoromethoxy)-5-methoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.

Major Products:

    Oxidation: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-Bromo-4-(difluoromethoxy)benzoic acid
  • 3-Bromo-4-(difluoromethoxy)benzyl alcohol
  • 3-Bromo-4-(difluoromethoxy)benzenethiol

Uniqueness: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLMNXFWBPADLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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